![molecular formula C21H21NO3 B2978908 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 862680-52-2](/img/structure/B2978908.png)
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
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Description
“6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid” is a complex chemical compound with diverse applications in scientific research. It has a molecular formula of C21H21NO3 and a molecular weight of 335.40 .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid”, has been extensively studied. For example, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of “6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid” is unique, making it invaluable for studying various biological processes and drug development.Mechanism of Action
While the specific mechanism of action for “6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid” is not mentioned in the search results, quinoline derivatives have been studied as potential inhibitors of histone deacetylases (HDACs), which are extensively studied in the development of anticancer drugs .
properties
IUPAC Name |
6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-14-5-10-19-17(11-14)18(21(23)24)12-20(22-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINASBSUILLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid |
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